molecular formula C11H9F3N4O2 B2398266 N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 321533-61-3

N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No. B2398266
CAS RN: 321533-61-3
M. Wt: 286.214
InChI Key: RLBGHGRMAHSYQM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” are not clearly documented in the available resources .

Scientific Research Applications

Molecular Structure and Bonding Properties

Research has shown that derivatives of N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine exhibit complex molecular structures and bonding properties. For instance, studies have identified complex sheets and chains formed by hydrogen bonds in related molecules (Portilla, Mata, Cobo, Low, & Glidewell, 2007). Additionally, these compounds can exhibit polarized molecular-electronic structures, contributing to their unique properties.

Intramolecular Hydrogen Bonding and Reactivity

A study on pyrazole derivatives highlighted the impact of intramolecular hydrogen bonding on the reductive cyclization process, which is crucial in the synthesis of certain pyrazole-based compounds. The presence of intramolecular hydrogen bonds was found to be a key factor affecting the reactivity of these compounds (Szlachcic, Uchacz, Gryl, Danel, Wojtasik, Kolek, Jarosz, & Stadnicka, 2020).

Synthesis and Chemical Reactivity

Research has explored the synthesis and chemical reactivity of derivatives of this compound. For example, studies have examined the reactions of these compounds with ammonia, amines, and other substances, leading to various nitropyrazole derivatives with potential applications in different fields (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).

Synthesis of Heterocyclic Compounds

The molecule's derivatives have been used in the efficient synthesis of various heterocyclic compounds. For instance, the reaction of related 5-amino pyrazoles with heterocyclic amines, followed by air oxidation, has been studied, showcasing the molecule's utility in creating diverse chemical structures (Rangnekar & Dhamnaskar, 1988).

Biological Activities and Drug Design

Some studies have also focused on the biological activities of these compounds and their potential in drug design. For instance, certain derivatives have shown activities like tuberculostatic, antibacterial, and antioxidant effects, which are crucial for the development of new therapeutic agents (Burgart, Agafonova, Shchegolkov, Krasnykh, Kushch, Evstigneeva, Gerasimova, Maslova, Triandafilova, Solodnikov, Ulitko, Makhaeva, Rudakova, Borisevich, Zilberberg, Kungurov, Saloutin, & Chupakhin, 2020).

Domino Reactions and Ring Formation

The molecule and its derivatives have been utilized in domino reactions involving the formation of multiple bonds and ring structures, which are pivotal in synthesizing complex organic compounds (Gunasekaran, Prasanna, & Perumal, 2014).

X-ray Crystallography and Structural Analysis

The structure of compounds related to this compound has been extensively studied using X-ray crystallography. These analyses provide valuable insights into the molecular geometry and intermolecular interactions, which are essential for understanding their chemical and biological properties (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

properties

IUPAC Name

N-methyl-4-nitro-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2/c1-15-10-9(18(19)20)6-16-17(10)8-4-2-7(3-5-8)11(12,13)14/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBGHGRMAHSYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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